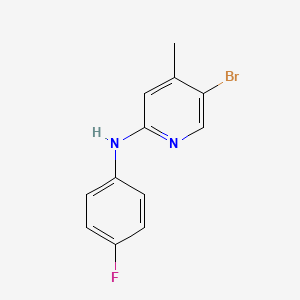

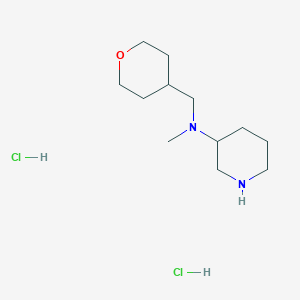

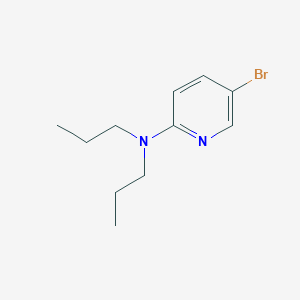

![molecular formula C7H4Cl2N2 B1424182 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190317-44-2](/img/structure/B1424182.png)

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine

説明

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and N-methyl piperazine was refluxed in ethanol for 2 hours to afford a product .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . These compounds have been designed, synthesized, and investigated for in vitro anti-diabetic potential .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been analyzed . The molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .科学的研究の応用

Application in Diabetes Treatment

- Summary of the Application : The compound is used in the design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes .

- Methods of Application or Experimental Procedures : The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .

Application in Cancer Treatment

- Summary of the Application : The compound is used in the design, synthesis, and biological evaluation of 1H-pyrrolo [2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .

- Methods of Application or Experimental Procedures : A series of 1H-pyrrolo [2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported . The compound 4h exhibited potent FGFR inhibitory activity .

- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Application in Antileishmanial Efficacy

- Summary of the Application : The compound is used in the design and synthesis of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives that were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application or Experimental Procedures : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results or Outcomes : Among the library compounds, compound 5m exhibited antileishmanial efficacy .

Application in Inhibiting Bcl2 Anti-apoptotic Protein

- Summary of the Application : The compound is used in the design and synthesis of a newly synthesized pyrrolo [2,3- d ]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .

- Methods of Application or Experimental Procedures : The chemical structure of the synthesized pyrrolo [2,3- d ]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

- Results or Outcomes : The molecular docking study confirmed our ELISA result which showed the promising binding affinities of compounds 14a and 17 against Bcl2 anti-apoptotic protein .

Application in Inhibiting α-Amylase Enzyme

- Summary of the Application : The compound is used in the design and synthesis of pyrrolo [2,3-d]pyrimidine linked hybrids as α-amylase inhibitors .

- Methods of Application or Experimental Procedures : The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results or Outcomes : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .

将来の方向性

The future directions in the research of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in the treatment of diseases. For example, these compounds have been investigated for their in vitro anti-diabetic potential . Furthermore, they have been reported to have potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy .

特性

IUPAC Name |

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHYTJOZUHOPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

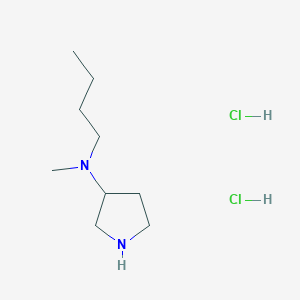

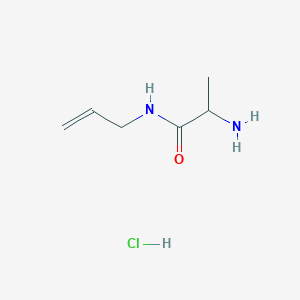

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

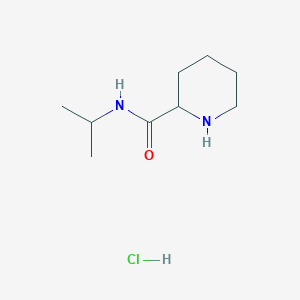

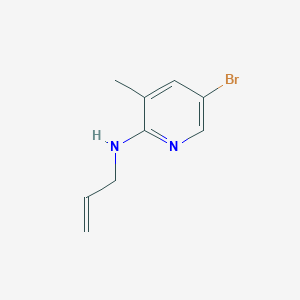

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)

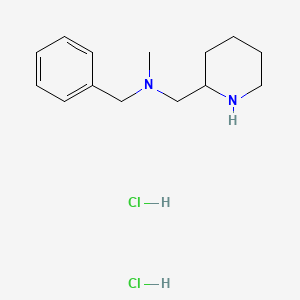

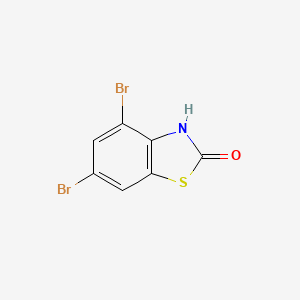

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)